Home > Products > Building Blocks P13890 > 3-Methyl-7-propylxanthine
3-Methyl-7-propylxanthine - 55242-64-3

3-Methyl-7-propylxanthine

Catalog Number: EVT-462954
CAS Number: 55242-64-3
Molecular Formula: C9H12N4O2
Molecular Weight: 208.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Methyl-7-propylxanthine is a xanthine derivative. Xanthines are a group of naturally occurring compounds characterized by a purine ring structure. They are structurally related to caffeine and theobromine, commonly found in beverages like coffee and tea. In scientific research, 3-methyl-7-propylxanthine serves as a valuable tool for investigating various biological processes and pathways. [, , , ]

1-(5-Oxohexyl)-3-methyl-7-propylxanthine (Propentofylline)

Compound Description: Propentofylline is a xanthine derivative known for its vasoactive properties. It acts as a selective inhibitor of adenosine transport and phosphodiesterase [, ]. Studies demonstrate its potential in improving cerebral and peripheral hemodynamics, particularly in geriatric dogs []. Propentofylline has shown promise in treating Alzheimer's disease and vascular dementia in humans [, ]. It exhibits neuroprotective effects by interfering with neurodegenerative processes, reducing brain structure damage, and improving cognitive functions [, ].

Relevance: Propentofylline is structurally analogous to 3-methyl-7-propylxanthine, sharing the core xanthine structure with an additional 5-oxohexyl substituent at the 1-position [, , ]. This structural modification contributes to its distinct pharmacological activities, differentiating it from the parent compound.

R-(-)-1-(5-Hydroxyhexyl)-3-methyl-7-propylxanthine

Compound Description: This compound is a derivative of 3-methyl-7-propylxanthine with a chiral center at the 5-position of the hexyl chain [, ]. It is synthesized by the stereospecific reduction of 1-(5-oxohexyl)-3-methyl-7-propylxanthine using Saccharomyces cerevisiae []. This compound has potential applications in pharmaceuticals for treating cerebral vascular disorders [].

Relevance: R-(-)-1-(5-Hydroxyhexyl)-3-methyl-7-propylxanthine is closely related to 3-methyl-7-propylxanthine, differing only by the presence of a hydroxy group at the 5-position of the hexyl substituent and the specified stereochemistry at that position [, ]. This structural modification may contribute to its specific therapeutic potential in cerebral vascular disorders.

S-(+)-1-(5-Hydroxyhexyl)-3-methyl-7-propylxanthine

Compound Description: This compound is the enantiomer of R-(-)-1-(5-Hydroxyhexyl)-3-methyl-7-propylxanthine, also derived from 3-methyl-7-propylxanthine []. It is obtained as an intermediate during the synthesis of R-(-)-1-(5-Hydroxyhexyl)-3-methyl-7-propylxanthine via stereospecific reduction of 1-(5-oxohexyl)-3-methyl-7-propylxanthine [].

Relevance: S-(+)-1-(5-Hydroxyhexyl)-3-methyl-7-propylxanthine is another closely related compound to 3-methyl-7-propylxanthine, differing only in the stereochemistry at the 5-position of the hexyl substituent []. The distinct stereochemistry may lead to different biological activities compared to its enantiomer and the parent compound.

1-(5-Hydroxy-5-methylhexyl)-3-methyl-7-propylxanthine (A 80 2715)

Compound Description: A 80 2715 is a xanthine derivative investigated for its therapeutic effects on endotoxin-induced acute lung injury []. It demonstrates potent suppression of tumor necrosis factor-alpha (TNF-α) production, surpassing the potency of pentoxifylline []. A 80 2715 exhibits inhibitory effects on 3',5'-cAMP phosphodiesterase (PDE) activity, suggesting a crucial role of PDE inhibition in its suppression of TNF-α synthesis [].

Relevance: A 80 2715 shares the core structure of 3-methyl-7-propylxanthine with an additional hydroxy and methyl group on the 5-position of the hexyl substituent [, ]. This structural modification contributes to its potent anti-inflammatory properties by suppressing TNF-α production and inhibiting PDE activity.

1-(5-Hydroxy-5-methylhexyl)-3-methylxanthine (HWA 138)

Compound Description: HWA 138 is another xanthine derivative studied for its potential therapeutic benefits in acute lung injury []. Similar to A 80 2715, it exhibits inhibitory effects on LPS-induced increases in pulmonary artery pressure, lung wet/dry weight ratio, and deterioration in lung mechanics [].

Relevance: HWA 138 is closely related to 3-methyl-7-propylxanthine, containing an additional hydroxy and methyl group on the 5-position of the hexyl substituent []. Compared to A 80 2715, it lacks the propyl group at the 7-position, which suggests that this structural difference might contribute to varying levels of potency or specificities in their therapeutic effects.

7-Ethoxymethyl-1-(5-hydroxy-5-methylhexyl)-3-methyl-xanthine

Compound Description: This xanthine derivative is identified as a potential antibacterial agent when combined with cephalosporin antibiotics []. The combination of this compound with cephalosporin derivatives demonstrates enhanced antibacterial effectiveness [].

Relevance: 7-Ethoxymethyl-1-(5-hydroxy-5-methylhexyl)-3-methyl-xanthine shares a significant structural similarity with 3-methyl-7-propylxanthine, featuring an ethoxymethyl group instead of a propyl group at the 7-position and an additional hydroxy and methyl group on the 5-position of the hexyl substituent []. This modification indicates a potential shift in its pharmacological properties towards antibacterial activity.

3,7-Dimethyl-1-(5-hydroxyhexyl)-xanthine

Compound Description: This compound is a xanthine derivative with potential applications in pharmaceutical compositions []. It is structurally similar to other xanthine derivatives investigated for antibacterial effects [].

Relevance: 3,7-Dimethyl-1-(5-hydroxyhexyl)-xanthine is structurally analogous to 3-methyl-7-propylxanthine, possessing a methyl group instead of a propyl group at the 7-position and a hydroxyl group on the 5-position of the hexyl substituent []. This structural variation suggests a potential role in antibacterial activity, similar to other related compounds in this class.

1-(5-Hydroxyhexyl)-3-methyl-7-propylxanthine

Compound Description: This compound is a xanthine derivative mentioned in the context of pharmaceutical compositions with potential antibacterial effects [].

Relevance: 1-(5-Hydroxyhexyl)-3-methyl-7-propylxanthine is structurally very similar to 3-methyl-7-propylxanthine, only differing by the presence of a hydroxyl group at the 5-position of the hexyl substituent []. This minor modification may influence its biological activity and potential applications in antibacterial compositions.

3-Methyl-1-(5-hydroxyhexyl)-7-(2-hydroxypropyl)-xanthine

Compound Description: This compound is a xanthine derivative identified as a potential antibacterial agent in pharmaceutical compositions [].

Relevance: 3-Methyl-1-(5-hydroxyhexyl)-7-(2-hydroxypropyl)-xanthine shares structural similarities with 3-methyl-7-propylxanthine, featuring a hydroxyl group on both the 5-position of the hexyl substituent and the 2-position of the propyl substituent at the 7-position []. This structural alteration, particularly the addition of hydroxyl groups, suggests a potential role in enhancing antibacterial activity.

1,3-Dimethylxanthine (Theophylline)

Compound Description: Theophylline is a naturally occurring xanthine derivative commonly used as a bronchodilator [, , ]. It is a less potent suppressor of TNF-α production compared to other xanthine derivatives like A 80 2715 []. Theophylline also exhibits inhibitory effects on PDE activity, but its potency varies compared to other related compounds [, ].

Relevance: Theophylline is structurally related to 3-methyl-7-propylxanthine, lacking the propyl group at the 7-position and having a methyl group at the 1-position [, , ]. This structural difference contributes to its distinct pharmacological properties, primarily focusing on bronchodilation rather than the broader range of activities observed in other related compounds.

1,3,7-Trimethylxanthine (Caffeine)

Compound Description: Caffeine is a well-known stimulant found in coffee and tea [, ]. It exhibits inhibitory effects on cyclic AMP phosphodiesterase activity, although it is less potent compared to propentofylline and IBMX [].

1-(5-Hydroxy-5-methylhexyl)-3-methylxanthine

Compound Description: This compound is a xanthine derivative identified as a potential component in pharmaceutical compositions with possible antibacterial activity [].

Relevance: 1-(5-Hydroxy-5-methylhexyl)-3-methylxanthine shares a core structure with 3-methyl-7-propylxanthine but lacks the propyl group at the 7-position and has additional hydroxy and methyl groups on the 5-position of the hexyl substituent []. This structural variation suggests potential applications in antibacterial formulations.

3-Isobutyl-1-methylxanthine (IBMX)

Compound Description: IBMX is a non-selective phosphodiesterase inhibitor commonly used in research to elevate intracellular cyclic AMP levels []. It exhibits more potent inhibitory effects on cyclic AMP phosphodiesterase compared to propentofylline [].

Relevance: While not structurally identical to 3-methyl-7-propylxanthine, IBMX shares the core xanthine structure and is often used as a reference compound in studies investigating the phosphodiesterase inhibitory activity of xanthine derivatives, including propentofylline []. This comparison helps elucidate the structure-activity relationships within this class of compounds.

Source and Classification

3-Methyl-7-propylxanthine is primarily synthesized from natural sources or produced synthetically in laboratory settings. It belongs to the broader category of xanthines, which are nitrogen-containing compounds that play significant roles in biological systems, particularly in cellular metabolism and signaling pathways. Xanthines are known to exhibit various biological activities, including effects on the central nervous system and cardiovascular system.

Synthesis Analysis

The synthesis of 3-Methyl-7-propylxanthine can be achieved through several methods, primarily involving alkylation reactions. One notable method involves the alkylation of 3-methylxanthine using an appropriate alkylating agent, such as propyl bromide, in the presence of a base like sodium hydride or potassium carbonate. The reaction typically occurs under reflux conditions to facilitate the formation of the desired product.

Detailed Synthesis Method

  1. Starting Material: 3-Methylxanthine.
  2. Alkylating Agent: Propyl bromide.
  3. Base: Sodium hydride or potassium carbonate.
  4. Solvent: Dimethylformamide or dimethyl sulfoxide.
  5. Reaction Conditions: Reflux for several hours (usually 4-6 hours).
  6. Purification: The crude product can be purified through recrystallization or chromatography techniques.

This method allows for the selective introduction of the propyl group at the 7-position of the xanthine structure, yielding 3-Methyl-7-propylxanthine with good yields and purity .

Molecular Structure Analysis

The molecular structure of 3-Methyl-7-propylxanthine can be represented by its chemical formula C9H12N4O2C_9H_{12}N_4O_2. The compound features a purine backbone with two carbonyl groups at positions 2 and 6, typical of xanthines.

Structural Features

  • SMILES Representation: CCCn1cnc2N(C)C(=O)NC(=O)c12
  • InChI: InChI=1S/C9H12N4O2/c1-3-4-13-5-10-7-6(13)8(14)11-9(15)12(7)2/h5H,3-4H2,1-2H3,(H,11,14,15)
  • Key Functional Groups:
    • Two carbonyl groups (C=O)
    • Methyl group (-CH₃) at position 3
    • Propyl group (-C₃H₇) at position 7

The structural arrangement contributes to its pharmacological properties, influencing how it interacts with biological targets .

Chemical Reactions Analysis

3-Methyl-7-propylxanthine participates in various chemical reactions typical of xanthines. These include:

  1. Methylation Reactions: Can undergo further methylation at available nitrogen atoms.
  2. Hydrolysis: In acidic or basic conditions, it may hydrolyze to yield other xanthines or related compounds.
  3. Alkylation: As noted in its synthesis, it can serve as an alkylating agent itself.

These reactions are essential for modifying its structure to enhance biological activity or to synthesize related compounds .

Mechanism of Action

The mechanism of action for 3-Methyl-7-propylxanthine primarily involves its role as an adenosine receptor antagonist. By blocking adenosine receptors, it can influence various physiological processes such as:

  • Vasodilation: Enhancing blood flow by relaxing vascular smooth muscle.
  • Cognitive Enhancement: Potentially improving alertness and reducing fatigue by antagonizing adenosine's inhibitory effects on neurotransmitter release.

This mechanism is significant in understanding its therapeutic potential in treating conditions like asthma or other respiratory disorders .

Applications

The applications of 3-Methyl-7-propylxanthine span various scientific fields:

  1. Pharmaceutical Development: Used as an intermediate in synthesizing other xanthines and related compounds.
  2. Research Tool: Investigated for its effects on cellular metabolism and signaling pathways.
  3. Vasodilator Studies: Explored for potential therapeutic uses in cardiovascular diseases.

Its versatility makes it valuable in both research and practical applications within medicinal chemistry .

Properties

CAS Number

55242-64-3

Product Name

3-Methyl-7-propylxanthine

IUPAC Name

3-methyl-7-propylpurine-2,6-dione

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

InChI

InChI=1S/C9H12N4O2/c1-3-4-13-5-10-7-6(13)8(14)11-9(15)12(7)2/h5H,3-4H2,1-2H3,(H,11,14,15)

InChI Key

MHNVSFOURBQRPK-UHFFFAOYSA-N

SMILES

CCCN1C=NC2=C1C(=O)NC(=O)N2C

Synonyms

3,7-Dihydro-3-methyl-7-propyl-1H-purine-2,6-dione; 3-Methyl-7-n-propylxanthine;

Canonical SMILES

CCCN1C=NC2=C1C(=O)NC(=O)N2C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.